5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a chlorine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-2-thioxo-4-thiazolidinone with phosphorus pentachloride (PCl5) to form 5-chloro-3-methyl-1,2-thiazole, which is then oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO4) under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted thiazoles.
Scientific Research Applications
5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and metabolic pathways involving thiazole derivatives.
Mechanism of Action
The mechanism of action of 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific molecular targets, such as DNA or proteins. The chlorine and carboxylic acid groups play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methyl-1,3-thiazole-4-carboxylic acid
- 3-methyl-1,2-thiazole-4-carboxylic acid
- 5-chloro-1,2-thiazole-4-carboxylic acid
Uniqueness
5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the thiazole ring enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
22131-56-2 |
---|---|
Molecular Formula |
C5H4ClNO2S |
Molecular Weight |
177.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.